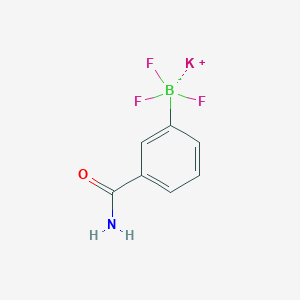

Potassium (3-carbamoylphenyl)trifluoroborate

Description

Potassium (3-carbamoylphenyl)trifluoroborate (CAS 1323952-09-5, molecular formula C₇H₆BF₃KNO) is a potassium organotrifluoroborate derivative featuring a carbamoylphenyl group. This compound is valued for its stability compared to tricoordinate boronic acids, as its tetracoordinate structure resists protodeboronation and oxidation . It is commonly employed in Suzuki-Miyaura cross-coupling reactions and chlorodeboronation processes to synthesize aryl chlorides or amides .

Properties

IUPAC Name |

potassium;(3-carbamoylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWKAOLWSYUGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(=O)N)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-carbamoylphenyl)trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This method typically requires the in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-carbamoylphenyl)trifluoroborate undergoes several types of chemical reactions, including:

Substitution: The compound is frequently used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and water . The typical reaction conditions involve mild temperatures and atmospheric pressure, which contribute to the compound’s versatility and ease of use .

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (3-carbamoylphenyl)trifluoroborate is in cross-coupling reactions, which are fundamental for constructing complex organic molecules.

Advantages:

- Stability : Potassium trifluoroborates are stable under oxidative conditions, allowing for a broader range of reactions without degradation of the boron functionality .

- Versatility : They serve as effective coupling partners in Suzuki-Miyaura and other cross-coupling methodologies, facilitating the formation of carbon-carbon bonds .

Case Study: Cross-Coupling with Aryl Electrophiles

A study demonstrated that this compound could be effectively coupled with various aryl electrophiles using palladium catalysts. The reaction conditions optimized for this process included the use of bases like cesium carbonate and solvents such as THF/H2O, resulting in high yields of the desired products .

Emerging research indicates that this compound may possess significant biological activities, particularly in medicinal chemistry.

Potential Biological Activities:

- Anticancer Properties : Preliminary studies suggest that boron-containing compounds can inhibit tumor growth. The trifluoroborate moiety may enhance interactions with biological targets involved in cancer cell proliferation.

- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific metabolic enzymes, thereby influencing various biochemical pathways.

- Neuroprotective Effects : There is growing evidence that boron compounds can affect neuroprotective pathways, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Potential to inhibit tumor growth | |

| Enzyme Inhibition | May inhibit specific metabolic enzymes | |

| Neuroprotective | Possible effects on neurodegenerative pathways |

Common Synthesis Route:

- Preparation of Boronate Ester : Starting from phenolic compounds, the boronate ester is formed using boron reagents.

- Formation of Trifluoroborate : The resultant boronate is treated with potassium fluoride to yield the trifluoroborate salt.

- Purification : The final product is purified through recrystallization or chromatography to achieve the desired purity level.

Mechanism of Action

The mechanism of action of potassium (3-carbamoylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.

Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex through transmetalation.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

Potassium trifluoroborates are differentiated by their aromatic or aliphatic substituents, which dictate their reactivity and applications. Key examples include:

| Compound Name | CAS Number | Substituent | Key Functional Group Properties |

|---|---|---|---|

| Potassium (3-carbamoylphenyl)trifluoroborate | 1323952-09-5 | 3-Carbamoylphenyl | Polar, hydrogen-bonding, meta-directing |

| Potassium 3-bromophenyltrifluoroborate | 374564-34-8 | 3-Bromophenyl | Electron-withdrawing, coupling-active |

| Potassium (3-nitrophenyl)trifluoroborate | - | 3-Nitrophenyl | Strongly electron-withdrawing, deactivating |

| Potassium 3-fluorophenyltrifluoroborate | 267006-24-6 | 3-Fluorophenyl | Mildly electron-withdrawing, ortho/para-directing |

| Potassium (2-phenylacetyl)trifluoroborate | - | Acyl group | Reactive in amide formation, Lewis acid-activated |

Reactivity in Cross-Coupling Reactions

- Carbamoylphenyl Derivative : The carbamoyl group (CONH₂) enhances stability but reduces electrophilicity compared to halogenated analogs. It is effective in chlorodeboronation to yield 3-chlorobenzamide (89% yield) under mild conditions .

- Bromophenyl Derivative : The bromine substituent facilitates high-yielding Suzuki couplings (e.g., 80–96% yields with aryl halides) due to its leaving group ability .

- Nitrophenyl Derivative : The nitro group strongly deactivates the aromatic ring, limiting coupling efficiency but enabling nitro reduction post-reaction .

- Fluorophenyl Derivative : Fluorine’s inductive effects mildly reduce reactivity but improve regioselectivity in cross-couplings .

Biological Activity

Potassium (3-carbamoylphenyl)trifluoroborate is a compound that has gained attention in recent years due to its unique properties and potential applications in organic synthesis and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C₉H₈BF₃KNO₂, is a stable organoboron compound that exhibits nucleophilic characteristics. The trifluoroborate group enhances its reactivity in various coupling reactions, particularly in the Suzuki-Miyaura cross-coupling reactions, which are vital for constructing complex organic molecules.

Biological Activity

The biological activity of this compound can be understood through its applications in drug synthesis and its interactions at the molecular level. Here are some key aspects:

1. Nucleophilic Reactivity

- This compound serves as a nucleophilic reagent in various synthetic pathways, particularly in the formation of carbon-carbon bonds. Its stability under oxidative conditions makes it an advantageous reagent for pharmaceutical applications .

2. Immunomodulatory Potential

- Research indicates that compounds derived from potassium trifluoroborates exhibit immunomodulatory effects. These compounds can enhance or inhibit immune responses, which is critical in developing therapies for autoimmune diseases and cancer .

3. Antimicrobial Activity

- Some studies have explored the antimicrobial properties of organotrifluoroborates. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains .

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated that this compound could be effectively utilized in Suzuki-Miyaura coupling reactions to produce biologically relevant compounds with high yields. This method allows for the incorporation of diverse functional groups into complex molecules, which can be crucial for drug discovery .

| Reaction | Conditions | Yield |

|---|---|---|

| Aryl coupling with bromide | Pd catalyst, 80°C | 94% |

Case Study 2: Chlorodeboronation Reactions

Another investigation focused on the chlorodeboronation of aryltrifluoroborates using this compound as a substrate. The results indicated that this compound could facilitate selective chlorination under mild conditions, yielding products that are valuable in medicinal chemistry .

| Substrate | Chlorinating Agent | Yield |

|---|---|---|

| This compound | Chloramine-T | 83% |

The mechanisms through which this compound exerts its biological activity primarily involve its role as a nucleophile in cross-coupling reactions. The trifluoro group stabilizes the boron atom, allowing for efficient reaction pathways that lead to the synthesis of various bioactive compounds. Additionally, the compound's ability to form stable complexes with metal catalysts enhances its utility in organic synthesis.

Q & A

Advanced Research Question

- EPR Spectroscopy : Detects radical intermediates during air exposure.

- LC-MS/MS : Identifies protodeboronated byproducts (e.g., 3-carbamoylbenzene) and hydroxylated derivatives.

- TGA-MS : Monitors thermal stability; decomposition onset at ~150°C releases BF₃ gas .

How does this compound perform in photoredox-mediated C−C bond formations?

Advanced Research Question

Under visible-light catalysis (e.g., Ru(bpy)₃²⁺):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.